molecular formula C19H18BrN2O6P B11408053 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11408053
M. Wt: 481.2 g/mol
InChI Key: FRHZMVKSMOPZQH-UHFFFAOYSA-N
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Description

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The synthesis begins with the formation of the 1,3-benzodioxole ring, which is achieved through the cyclization of catechol with formaldehyde.

    Amination: The benzodioxole derivative is then subjected to amination with an appropriate amine to introduce the amino group.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring through a cyclization reaction involving a bromophenyl derivative and an appropriate reagent.

    Phosphonate Introduction: Finally, the phosphonate group is introduced through a reaction with dimethyl phosphite under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product’s high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate: Similar structure but lacks the bromine atom in the phenyl ring.

    Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate: Similar structure but contains a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18BrN2O6P

Molecular Weight

481.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H18BrN2O6P/c1-24-29(23,25-2)19-18(28-17(22-19)13-4-6-14(20)7-5-13)21-10-12-3-8-15-16(9-12)27-11-26-15/h3-9,21H,10-11H2,1-2H3

InChI Key

FRHZMVKSMOPZQH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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